![molecular formula C21H12ClN3O6 B5218116 5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)
5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
Synthesis Analysis
Synthesis of compounds related to the one often involves condensation reactions, utilizing starting materials such as nitroethanone derivatives, benzaldehyde, and urea, in the presence of catalysts like etidronic acid. The synthesis processes aim to incorporate functional groups conducive to the desired chemical properties and reactivity patterns (Savant et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray diffraction studies, revealing intricate details such as crystal class, cell parameters, and conformational features. For instance, certain pyrimidinethiones exhibit a flattened boat conformation, highlighting the importance of structural analysis in understanding compound properties (Mohan et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to the formation of various structurally and functionally diverse molecules. For example, reactions with alkylamines have been explored for the synthesis of novel compounds, illustrating the reactive versatility of the pyrimidine core (Lee & Kim, 1993).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and hydrophobicity, are crucial for their application potential. Studies have shown that certain polyimides derived from pyrimidine-based monomers exhibit excellent solubility, high thermal stability, and significant hydrophobicity, making them suitable for various industrial applications (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, potential for substitution reactions, and interaction with other molecules, are integral to their utility in chemical synthesis and potential applications. For instance, the acylation and subsequent reactions of specific pyrimidine compounds have been extensively studied, shedding light on their versatility as synthetic intermediates (Steinlin & Vasella, 2009).
properties
IUPAC Name |
(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O6/c22-16-8-6-12(10-17(16)25(29)30)18-9-7-14(31-18)11-15-19(26)23-21(28)24(20(15)27)13-4-2-1-3-5-13/h1-11H,(H,23,26,28)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBYKVPOKOEQH-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione |
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